molecular formula C10H18O B14271142 5-Octyn-1-ol, 7,7-dimethyl- CAS No. 154027-53-9

5-Octyn-1-ol, 7,7-dimethyl-

Cat. No.: B14271142
CAS No.: 154027-53-9
M. Wt: 154.25 g/mol
InChI Key: CJCDBAAMGMCAMD-UHFFFAOYSA-N
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Description

5-Octyn-1-ol, 7,7-dimethyl- is an organic compound with the molecular formula C10H18O. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of the octyne chain, and two methyl groups attached to the seventh carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Octyn-1-ol, 7,7-dimethyl- can be achieved through various synthetic routes. One common method involves the alkylation of terminal alkynes. For instance, the reaction between 5-octyn-1-ol and 7,7-dimethyl-1-bromoheptane under basic conditions can yield the desired compound. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the terminal alkyne, followed by nucleophilic substitution with the alkyl halide.

Industrial Production Methods

Industrial production of 5-Octyn-1-ol, 7,7-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-Octyn-1-ol, 7,7-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone, using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The triple bond can be reduced to a double bond or single bond using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Pd/C, Lindlar’s catalyst

    Substitution: SOCl2, PBr3

Major Products Formed

    Oxidation: Aldehydes, ketones

    Reduction: Alkenes, alkanes

    Substitution: Alkyl halides

Scientific Research Applications

5-Octyn-1-ol, 7,7-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and alcohols.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Octyn-1-ol, 7,7-dimethyl- involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the alkyne moiety can undergo addition reactions with electrophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Octyn-3-ol
  • 3,7-Dimethyl-2-octen-1-ol
  • 3-Octyn-1-ol

Uniqueness

5-Octyn-1-ol, 7,7-dimethyl- is unique due to the presence of both a hydroxyl group and a triple bond in its structure, which allows it to participate in a diverse range of chemical reactions. The two methyl groups at the seventh carbon also provide steric hindrance, influencing its reactivity and interactions with other molecules.

Properties

CAS No.

154027-53-9

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

7,7-dimethyloct-5-yn-1-ol

InChI

InChI=1S/C10H18O/c1-10(2,3)8-6-4-5-7-9-11/h11H,4-5,7,9H2,1-3H3

InChI Key

CJCDBAAMGMCAMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CCCCCO

Origin of Product

United States

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